![molecular formula C31H24Cl2N4O3 B2481860 N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide CAS No. 1796890-22-6](/img/structure/B2481860.png)
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide
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Description
Synthesis Analysis
Synthetic routes to complex molecules often involve multiple steps, each tailored to introduce specific functional groups or structural elements. For molecules with structural or functional similarities to the compound , methodologies like the Mannich reaction or the use of specific catalysts and reagents are common. For instance, the synthesis of related compounds has utilized spiroimidazolone-based antagonists and tetrazole derivatives, indicating the versatility and complexity of synthetic strategies for such molecules (D. Demong et al., 2014); (V. Dotsenko et al., 2007).
Molecular Structure Analysis
The molecular structure of complex compounds is crucial for understanding their chemical behavior and interaction with other molecules. Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in elucidating the arrangement of atoms within a molecule. These analyses reveal how specific substituents and structural motifs influence the molecule's overall geometry and reactivity, as seen in related structural studies (I. Litvinov et al., 1984); (N. Rao et al., 2022).
Chemical Reactions and Properties
The reactivity of a compound is defined by its chemical structure, which dictates its participation in various chemical reactions. For compounds with multifaceted structures, reactions may include formation and breakage of bonds, rearrangements, and interactions with reagents to yield novel derivatives. These chemical behaviors are foundational for understanding the compound's potential applications and reactivity patterns (A. Dias et al., 1996).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are intimately tied to its molecular structure. These properties influence the compound's stability, solubility, and overall utility in various applications. Studies on compounds with similar complexity have provided insights into how structural factors affect physical characteristics (Wen-Chung Shieh et al., 2001).
Chemical Properties Analysis
The chemical properties of a compound, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are critical for its functional application. These properties are determined by the compound's molecular framework and the electronic characteristics of its constituent atoms and bonds. Research into related molecules has shed light on such properties, guiding the development of new compounds with tailored functionalities (S. Bzik et al., 2002).
Scientific Research Applications
Vasopressin V2 Receptor Antagonism
A study by Ohkawa et al. (1999) focused on a series of derivatives related to your compound. They found that these compounds exhibited antagonistic activity for vasopressin V1 and V2 receptors, particularly showing high affinity for the V2 receptor. This suggests potential therapeutic applications in conditions where vasopressin receptor modulation is beneficial (Ohkawa et al., 1999).
Antitumor Activity
Stevens et al. (1984) explored the synthesis and chemistry of compounds including a similar structural motif. They found that these compounds showed curative activity against certain types of leukemia, indicating potential as antitumor agents (Stevens et al., 1984).
Radioactive Labeling
Saemian et al. (2012) described a method for radioactive labeling of a compound structurally similar to the one you mentioned. This method could be useful in tracking the distribution and pharmacokinetics of such compounds in biological systems (Saemian et al., 2012).
Antimicrobial Properties
Desai et al. (2011) synthesized a series of compounds related to your query and evaluated them for their antibacterial and antifungal activities. This suggests potential utility in combating microbial infections (Desai et al., 2011).
Nucleophilic Substitution Reactions
Kolyamshin et al. (2021) explored nucleophilic substitution reactions of N-2-haloethyl derivatives of hydantoins, which are structurally related to your compound. Their study provides insights into chemical reactions that could be applicable in synthesizing novel derivatives with potential therapeutic applications (Kolyamshin et al., 2021).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24Cl2N4O3/c1-19-9-5-6-12-22(19)27(38)18-37-26-14-8-7-13-23(26)28(20-10-3-2-4-11-20)35-29(30(37)39)36-31(40)34-25-16-15-21(32)17-24(25)33/h2-17,29H,18H2,1H3,(H2,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIKMACFXDIKPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide |
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